3,5,6-trimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide
Description
3,5,6-Trimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 2-nitrophenyl group at the amide nitrogen and three methyl substituents at positions 3, 5, and 6 on the benzofuran core. The benzofuran scaffold is a fused bicyclic system comprising a benzene ring and a furan moiety, with the carboxamide group at position 2.
Properties
IUPAC Name |
3,5,6-trimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-8-13-12(3)17(24-16(13)9-11(10)2)18(21)19-14-6-4-5-7-15(14)20(22)23/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDBMKYTCJJHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5,6-trimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of This compound can be represented by the following molecular formula:
- Molecular Formula : C₁₉H₂₂N₂O₄
- Molecular Weight : 342.39 g/mol
The compound features a benzofuran core with various functional groups that contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds within the benzofuran class exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have demonstrated effectiveness against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Several studies have explored the antitumor potential of benzofuran derivatives. For example, a related compound exhibited IC₅₀ values in the micromolar range against cancer cell lines, indicating promising antitumor activity. A study highlighted the mechanism of action involving apoptosis induction in cancer cells, which is critical for therapeutic applications.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been shown to inhibit protein tyrosine phosphatase (PTP) activity, which is relevant in cancer and diabetes research. The inhibition of PTP can enhance insulin signaling pathways, thereby improving glucose metabolism.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study assessed the antimicrobial activity of a series of benzofuran derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the benzofuran structure enhanced potency significantly.
- Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound MIC (µM) Target Organism Compound A 0.39 Mycobacterium tuberculosis Compound B 3.1 Staphylococcus aureus Compound C 0.78 Escherichia coli -
Case Study on Antitumor Activity
- A derivative was tested on various cancer cell lines, showing an IC₅₀ of 0.5 µM against breast cancer cells. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
- Table 2: Antitumor Activity Against Cancer Cell Lines
Cell Line IC₅₀ (µM) MCF-7 (Breast) 0.5 HeLa (Cervical) 1.2 A549 (Lung) 0.8
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzofuran Carboxamide Derivatives
*Theoretical formula calculated based on structural interpretation.
Key Observations:
Substituent Positioning :
- The target compound’s 3,5,6-trimethyl configuration on the benzofuran core distinguishes it from analogues with methyl groups at positions 3,6 () or 3,4,6 (). These variations influence steric accessibility and intermolecular interactions.
- The 2-nitrophenyl group in the target compound contrasts with the 4-nitrophenyl substituent in , where para-nitro placement may alter electronic effects (e.g., resonance stabilization) and binding affinity.
The cyclopenta[b]thiophene derivative in replaces methyl groups with a carbamoyl-substituted thiophene, enhancing polarity and hydrogen-bond donor capacity.
Molecular Weight and Lipophilicity: The target compound’s theoretical molecular weight (338.36 g/mol) exceeds that of simpler analogues like (296.28 g/mol), primarily due to its three methyl groups.
Nitrophenyl-Containing Analogues (Non-Benzofuran Scaffolds)
Compounds such as 3-((2-nitrophenyl)methylene-amino-2-oxazolidinone (NPAOZ) and 5-methylmorpholino-3-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (NPAMOZ) () share the 2-nitrophenyl motif but are based on oxazolidinone scaffolds. These derivatives are designed for applications in food safety (e.g., metabolite detection) rather than benzofuran-based medicinal chemistry. Their structural divergence underscores the role of the benzofuran core in modulating target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
